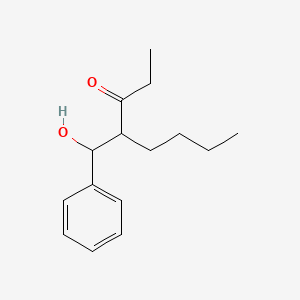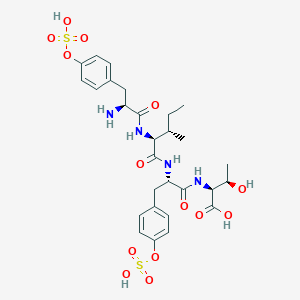![molecular formula C14H21N3O3 B14247412 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide CAS No. 251456-58-3](/img/structure/B14247412.png)
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyamino group, and a benzamide moiety. These functional groups contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)benzoyl chloride with 5-amino-5-oxopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzamide moiety can interact with enzymes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(dimethylamino)benzamide: Lacks the hydroxyamino and oxopentyl groups, making it less versatile in chemical reactions.
N-(5-hydroxyamino-5-oxopentyl)benzamide: Lacks the dimethylamino group, which reduces its nucleophilicity.
4-(dimethylamino)-N-(2-hydroxyethyl)benzamide: Contains a shorter hydroxyalkyl chain, affecting its reactivity and interactions.
Uniqueness
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide is unique due to the presence of both the dimethylamino and hydroxyamino groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups allows it to participate in a wide range of reactions and makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
251456-58-3 |
|---|---|
Molekularformel |
C14H21N3O3 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)12-8-6-11(7-9-12)14(19)15-10-4-3-5-13(18)16-20/h6-9,20H,3-5,10H2,1-2H3,(H,15,19)(H,16,18) |
InChI-Schlüssel |
RMDLUKIPISOZHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


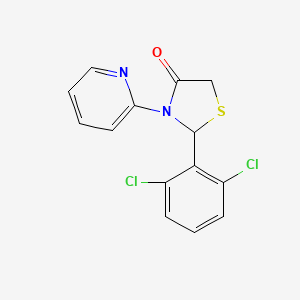
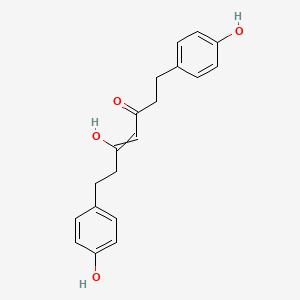




![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
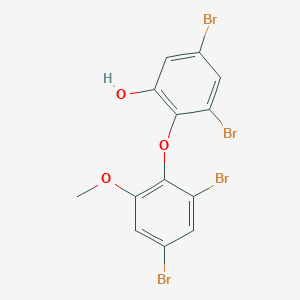
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
